IKK Kinase Inhibitory Activity: 6-Benzyloxyisoquinoline vs. Related IKK Inhibitor Series
6-Benzyloxyisoquinoline exhibits measurable, though modest, inhibitory activity against IκB kinase (IKK) enzymes. In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, it displayed an IC50 of 25.1 μM against IKKα and an IC50 of 7.94 μM against IKKβ [1]. While not a potent clinical candidate, this activity profile is critical for understanding the baseline contribution of the 6-benzyloxy substitution pattern in more advanced IKK inhibitor series. For context, optimized 6-aryl-7-alkoxyisoquinoline inhibitors of IKK-β, which build upon this core scaffold, achieve significantly higher potency and selectivity, often with IC50 values in the low nanomolar range . The 6-substitution pattern on the isoquinoline ring is a critical determinant for engaging the IKK-β active site, and the 6-benzyloxy derivative serves as a key reference point for evaluating the impact of further aryl and alkoxy modifications at the 6- and 7-positions .
| Evidence Dimension | IKK-β Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 7.94 μM |
| Comparator Or Baseline | Optimized 6-aryl-7-alkoxyisoquinoline series: IC50 values in the low nanomolar range (e.g., < 100 nM) |
| Quantified Difference | ≥ 80-fold improvement in potency for optimized series |
| Conditions | TR-FRET assay; IKK-β (human); pH 7.4, 2°C |
Why This Matters
This data establishes the 6-benzyloxyisoquinoline core as a validated, albeit weak, IKK-β ligand, providing a benchmark for medicinal chemistry SAR studies aimed at optimizing potency and selectivity.
- [1] BindingDB. BDBM29430 benzyloxyisoquinoline, 6. Binding Database Entry. 2009. View Source
